methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a chlorophenyl group and an imidazolidinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where the indole nucleus reacts with chlorobenzene derivatives under suitable conditions.
Formation of the Imidazolidinone Moiety: The imidazolidinone moiety can be synthesized by reacting an appropriate amine with a carbonyl compound, followed by cyclization.
Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the desired compound.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The chlorophenyl group and the imidazolidinone moiety contribute to the compound’s overall activity by enhancing its binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl (3-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Chlorophenyl Compounds: Compounds like chlorophenylhydrazine and chlorophenylacetic acid share the chlorophenyl group and have related chemical properties.
Imidazolidinone Derivatives: Compounds like imidazolidinone-2-carboxylic acid and imidazolidinone-4-carboxylic acid share the imidazolidinone moiety and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H16ClN3O4 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
methyl 2-[3-[(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C21H16ClN3O4/c1-29-19(26)12-24-11-13(16-4-2-3-5-18(16)24)10-17-20(27)25(21(28)23-17)15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,28)/b17-10+ |
InChI Key |
BAQFTPHMPCDQRY-LICLKQGHSA-N |
Isomeric SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.